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molecular formula C12H7F3N2O2 B8297939 3-Amino-6-(2,6-difluorophenyl)-5-fluoropicolinic acid CAS No. 1052714-16-5

3-Amino-6-(2,6-difluorophenyl)-5-fluoropicolinic acid

Cat. No. B8297939
M. Wt: 268.19 g/mol
InChI Key: ZRCKZJBDKCGWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079889B2

Procedure details

Method 2 was followed using 3-amino-6-(2,6-difluorophenyl)-5-fluoropicolinate (1.0 equiv.) and LiOH (1.0 equiv.) to give 3-amino-6-(2,6-difluorophenyl)-5-fluoropicolinic acid in 79% yield. LC/MS=269.0 (M+H), Rt=0.79 min.
Name
3-amino-6-(2,6-difluorophenyl)-5-fluoropicolinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:17]([O-:19])=[O:18])=[N:4][C:5]([C:9]2[C:14]([F:15])=[CH:13][CH:12]=[CH:11][C:10]=2[F:16])=[C:6]([F:8])[CH:7]=1.[Li+].[OH-]>>[NH2:1][C:2]1[C:3]([C:17]([OH:19])=[O:18])=[N:4][C:5]([C:9]2[C:14]([F:15])=[CH:13][CH:12]=[CH:11][C:10]=2[F:16])=[C:6]([F:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
3-amino-6-(2,6-difluorophenyl)-5-fluoropicolinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=C(C1)F)C1=C(C=CC=C1F)F)C(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=C(C1)F)C1=C(C=CC=C1F)F)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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